Stercobilinogen

Vue d'ensemble

Description

Méthodes De Préparation

Le stérocobilinogène est produit naturellement dans le corps humain par le catabolisme de l'hème. Dans l'intestin, la bilirubine est convertie en stérocobilinogène par les bactéries . Pour des applications industrielles ou de laboratoire, le stérocobilinogène peut être synthétisé par la réduction de la bilirubine à l'aide de cultures bactériennes spécifiques en conditions anaérobies . Les conditions de réaction impliquent généralement le maintien d'un environnement contrôlé avec des niveaux de température et de pH spécifiques pour assurer l'activité optimale des enzymes bactériennes impliquées dans le processus de conversion.

Analyse Des Réactions Chimiques

Le stérocobilinogène subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le stérocobilinogène est oxydé en stérocobiline, qui est responsable de la couleur brune des selles.

Réduction : En l'absence d'oxygène, le stérocobilinogène peut être réduit en urobilinogène.

Substitution : Le stérocobilinogène peut subir des réactions de substitution avec divers réactifs, conduisant à la formation de différents dérivés.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme l'oxygène ou le peroxyde d'hydrogène pour l'oxydation, et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions sont la stérocobiline et l'urobilinogène .

Applications de la recherche scientifique

Le stérocobilinogène a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme marqueur dans les études sur le métabolisme de l'hème et de la bilirubine.

Industrie : Le stérocobilinogène est utilisé dans la production de certains colorants et pigments.

Mécanisme d'action

Le stérocobilinogène exerce ses effets par sa conversion en stérocobiline dans l'intestin. Les cibles moléculaires et les voies impliquées comprennent les enzymes bactériennes qui catalysent la conversion de la bilirubine en stérocobilinogène et ensuite en stérocobiline . Ce processus est essentiel pour l'élimination de la bilirubine du corps et le maintien d'une fonction intestinale normale .

Applications De Recherche Scientifique

Stercobilinogen has several scientific research applications, including:

Chemistry: It is used as a marker in studies related to the metabolism of heme and bilirubin.

Biology: This compound is studied for its role in the gut microbiome and its impact on human health.

Medicine: It is used as a diagnostic marker for liver function and certain gastrointestinal disorders.

Industry: This compound is used in the production of certain dyes and pigments.

Mécanisme D'action

Stercobilinogen exerts its effects through its conversion to stercobilin in the intestines. The molecular targets and pathways involved include the bacterial enzymes that catalyze the conversion of bilirubin to this compound and subsequently to stercobilin . This process is crucial for the elimination of bilirubin from the body and the maintenance of normal gut function .

Comparaison Avec Des Composés Similaires

Le stérocobilinogène est similaire à d'autres composés impliqués dans le catabolisme de l'hème, tels que :

Urobilinogène : Comme le stérocobilinogène, l'urobilinogène est un produit de la réduction de la bilirubine et est excrété dans l'urine.

Stérocobiline : La forme oxydée du stérocobilinogène, responsable de la couleur brune des selles.

Bilirubine : Le précurseur du stérocobilinogène, formé par la dégradation de l'hème.

Le stérocobilinogène est unique dans son rôle d'intermédiaire dans la conversion de la bilirubine en stérocobiline, soulignant son importance dans le métabolisme et l'excrétion de l'hème .

Activité Biologique

Stercobilinogen, a metabolite derived from bilirubin through the action of gut microbiota, plays a significant role in various biological processes, particularly in the context of gastrointestinal health and metabolic disorders. This article delves into the biological activity of this compound, examining its formation, physiological roles, potential implications in disease states, and recent research findings.

Formation and Metabolism

This compound is produced primarily in the intestines from bilirubin, which is formed from the breakdown of heme. The conversion process involves several steps:

- Bilirubin Reduction : Bilirubin is reduced to urobilinogen by gut bacteria.

- Conversion to this compound : Urobilinogen can then be converted into this compound.

- Excretion : this compound is further oxidized to stercobilin, which is responsible for the characteristic brown color of feces.

The metabolic pathway of bilirubin to this compound highlights the crucial role of gut microbiota in human metabolism and health.

Proinflammatory Properties

Recent studies have indicated that this compound may have proinflammatory effects. In a study involving ob/ob mice, elevated levels of stercobilin were associated with increased chronic inflammation. The findings suggest that stercobilin can induce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 through activation of the NF-κB pathway . This indicates that this compound and its derivatives could play a role in inflammatory diseases.

Potential Biomarker for Disease

Given its association with inflammation and metabolic disorders, this compound has been proposed as a potential biomarker for conditions such as obesity and diabetes. In ob/ob mice, higher fecal levels of stercobilin were detected compared to control groups, suggesting its utility in monitoring disease progression or response to therapy .

Case Studies and Experimental Evidence

- Mouse Model Studies : A study demonstrated a 40-45% depletion of stercobilin in fecal samples from a mouse model (TS2-NEO) compared to controls, indicating alterations in gut microbiota composition affecting stercobilin metabolism . This depletion suggests potential links between microbial health and metabolic conditions.

- Inflammatory Response Assessment : In vitro assays using RAW264 cells showed that stercobilin induced significant NF-κB activation, confirming its role in promoting inflammatory responses .

Data Table: Summary of Key Findings on this compound

Propriétés

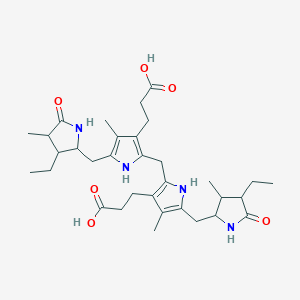

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h16,19-21,26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGRRZVYCXLHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17095-63-5 | |

| Record name | (2R,3R,4S,16S,17R,18R)-2,17-Diethyl-1,2,3,4,5,10,15,16,17,18,19,22,23,24-tetradecahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17095-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.